2-(1-Methyl-1H-indol-7-yl)acetonitrile
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Overview
Description
2-(1-Methyl-1H-indol-7-yl)acetonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets, leading to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the properties of indole-based fluorophores, which include compounds like this one, can be influenced by the polarity of the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(1-Methyl-1H-indol-7-yl)acetonitrile, often involves the reaction of substituted anilines with various reagents. One common method is the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another approach involves the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-indol-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(1-Methyl-1H-indol-7-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Indole-3-acetonitrile: Another indole derivative with similar biological activities.
1H-Indole, 1-methyl-: A closely related compound with slight structural differences.
1H-Indole, 7-methyl-: Another similar compound with different substitution patterns.
Uniqueness: 2-(1-Methyl-1H-indol-7-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(1-Methyl-1H-indol-7-yl)acetonitrile is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2. The compound features an indole ring system with a nitrile functional group, which influences its reactivity and biological interactions. The indole moiety is a well-known pharmacophore, frequently found in many bioactive compounds, which contributes to its therapeutic potential.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Pinner Reaction : Involves the reaction of indole derivatives with acetonitrile under acidic conditions.
- Gewald Reaction : Utilizes thioketones and α-halo ketones to form nitriles.
These methods have been optimized to yield high purity and good yields of the target compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. The indole scaffold allows for interactions with various biological targets involved in cancer progression. For instance:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can influence cancer treatment outcomes.
- Cell Proliferation and Apoptosis : Interaction studies suggest that this compound may modulate pathways related to cell proliferation and apoptosis, leading to reduced tumor growth in preclinical models.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens:
- Against Staphylococcus aureus : Studies have reported its effectiveness against both methicillin-sensitive and methicillin-resistant strains (MRSA), indicating potential as an antibacterial agent .
- Activity Against Mycobacterium tuberculosis : Preliminary evaluations suggest that this compound could inhibit the growth of Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related indole derivatives, providing insights into the mechanisms by which this compound may exert its effects:
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant cytotoxic effects against cancer cell lines with IC50 values in low micromolar range. |
Study B (2024) | Reported antibacterial activity with minimum inhibitory concentrations (MICs) as low as 7.80 µg/mL against MRSA. |
Study C (2023) | Investigated molecular docking studies showing binding affinity to key proteins involved in cancer signaling pathways. |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The nitrile group may enhance binding to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : The compound can interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through modulation of apoptotic pathways.
Properties
IUPAC Name |
2-(1-methylindol-7-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPOKJNELSFVJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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